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  • Product: 1-(Azetidin-3-ylmethyl)pyrrolidine
  • CAS: 1180505-00-3

Core Science & Biosynthesis

Foundational

1-(Azetidin-3-ylmethyl)pyrrolidine (CAS: 1180505-00-3): A Bifunctional sp³-Rich Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the paradigm shift known as the "Escape from Flatland" has driven the demand for highly saturated, sp³-rich building blocks. 1-(Azetidin-3-ylmethyl)pyrrolidine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the paradigm shift known as the "Escape from Flatland" has driven the demand for highly saturated, sp³-rich building blocks. 1-(Azetidin-3-ylmethyl)pyrrolidine (CAS Registry Number:1[1]) represents a premier example of this structural evolution. As a bifunctional diamine, it combines the conformational rigidity and low lipophilicity of an azetidine ring with the basic, target-engaging properties of a pyrrolidine moiety. This technical guide provides an in-depth analysis of its physicochemical profile, pharmacophore utility, and a self-validating synthetic protocol designed for high-yield integration into complex drug scaffolds.

Physicochemical Profiling

Understanding the baseline properties of 1-(Azetidin-3-ylmethyl)pyrrolidine is critical for predicting its behavior during synthesis, purification, and biological assay formulation. The presence of two basic nitrogen centers significantly influences its solubility and ionization state at physiological pH.

Table 1: Key Physicochemical Properties

PropertyValueScientific Implication
CAS Registry Number 1180505-00-3Unique identifier for procurement and database querying[2].
Chemical Name 1-(Azetidin-3-ylmethyl)pyrrolidineDenotes the specific connectivity via a methylene spacer.
Molecular Formula C8H16N2High hydrogen-to-carbon ratio indicates high sp³ character.
Molecular Weight 140.23 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Structural Features Bifunctional DiamineRequires orthogonal protection strategies during functionalization.

Structural Rationale & Pharmacophore Utility

The architectural design of 1-(Azetidin-3-ylmethyl)pyrrolidine is highly intentional. When appended to a core scaffold (such as a kinase inhibitor or a protein-protein interaction modulator), the two distinct rings serve synergistic but separate functions:

  • The Azetidine Ring : Acts as a conformationally restricted spacer. Compared to piperidine or pyrrolidine linkers, azetidines lower the overall lipophilicity (logP) of the molecule, which is critical for improving aqueous solubility and reducing off-target hERG liability.

  • The Pyrrolidine Ring : Serves as the terminal basic center. In biological targets, this tertiary amine is typically protonated at physiological pH, allowing it to form critical salt bridges or charge-assisted hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the target binding pocket.

Pharmacophore Core Target Scaffold (e.g., Kinase Inhibitor Core) Azetidine Azetidine Ring Conformational Restriction Low Lipophilicity Core->Azetidine SNAr or Buchwald-Hartwig Coupling Pyrrolidine Pyrrolidine Ring Basic Center Target Engagement Azetidine->Pyrrolidine Methylene Linker (sp³ spacer)

Fig 1. Pharmacological integration of 1-(Azetidin-3-ylmethyl)pyrrolidine into drug scaffolds.

Retrosynthetic Analysis & Reagent Selection

The most efficient and scalable route to synthesize the 1-(Azetidin-3-ylmethyl)pyrrolidine core involves the 3[3] of 1-Boc-azetidine-3-carboxaldehyde with pyrrolidine, followed by acidic deprotection of the Boc group.

Table 2: Reagent Selection & Causality

Reagent / SolventFunctionMechanistic Rationale
1-Boc-azetidine-3-carboxaldehyde Starting MaterialPre-installed Boc group protects the secondary amine during reduction.
Pyrrolidine Amine NucleophileAttacks the aldehyde carbonyl to form the transient iminium ion.
NaBH(OAc)3 (STAB) Reducing AgentElectron-withdrawing acetates reduce hydride nucleophilicity, preventing premature aldehyde reduction.
Acetic Acid (AcOH) Brønsted CatalystAccelerates the dehydration of the hemiaminal to the iminium ion.
4M HCl in Dioxane Deprotecting AgentAnhydrous acidic conditions prevent hydrolytic ring-opening of the strained azetidine.

Validated Experimental Workflow

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates specific checkpoints to ensure structural integrity and high yield.

Phase 1: Reductive Amination (Iminium Formation & Reduction)

The goal of this phase is to selectively reduce the iminium intermediate without generating the corresponding azetidin-3-ylmethanol byproduct.

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-azetidine-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Iminium Formation : Add pyrrolidine (1.2 eq) followed by glacial acetic acid (1.0 eq).

    • Causality Check: Stir the mixture at room temperature for 30 minutes. This pre-incubation is critical; it allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension overnight at room temperature.

  • Self-Validating Workup : Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM.

    • Validation: The basic pH ensures the newly formed tertiary amine remains deprotonated and partitions entirely into the organic phase.

  • Isolation : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected diamine intermediate.

Phase 2: Boc-Deprotection

The goal of this phase is to remove the tert-butyloxycarbonyl group while preserving the highly strained 4-membered azetidine ring.

  • Deprotection : Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous DCM. Slowly add an excess of 4M HCl in dioxane (10 eq).

    • Causality Check: The use of anhydrous HCl in dioxane is strictly preferred over aqueous acids (like TFA/H2O mixtures) to eliminate the risk of hydrolytic ring-opening of the azetidine 4.

  • Monitoring : Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS, looking for the disappearance of the Boc-mass peak (M+H = 241) and the appearance of the free amine (M+H = 141).

  • Isolation : Concentrate the mixture under vacuum. Triturate the resulting residue with cold diethyl ether to precipitate 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride as a highly pure, hygroscopic solid.

Synthesis A 1-Boc-azetidine-3- carboxaldehyde C Iminium Intermediate A->C AcOH, DCM Room Temp B Pyrrolidine B->C D Boc-Protected Diamine C->D NaBH(OAc)3 Reductive Amination E 1-(Azetidin-3-ylmethyl) pyrrolidine D->E HCl/Dioxane Boc Deprotection

Fig 2. Mechanistic workflow for the synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine.

References

  • Guidechem - 1-(azetidin-3-ylMethyl)pyrrolidinecas:1180505-00-3.
  • EvitaChem - Buy 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride (EVT-12048398).
  • ACS Publications - Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction.
  • Guidechem - 2798614-21-6 - Sale from Quality Suppliers (Properties of 1180505-00-3).

Sources

Exploratory

Predictive ADME Profiling of 1-(Azetidin-3-ylmethyl)pyrrolidine: A Technical Whitepaper

Prepared by: Senior Application Scientist, ADME-Tox & Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Context In modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, ADME-Tox & Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

In modern medicinal chemistry, the incorporation of aliphatic diamines is a heavily relied-upon strategy to modulate the physicochemical properties of drug candidates. 1-(Azetidin-3-ylmethyl)pyrrolidine (CAS: 1180505-00-3) is a highly polar, rigidified diamine building block frequently utilized as a bioisostere for piperazine or as a solubilizing appendage in kinase inhibitors and GPCR ligands.

However, the introduction of this specific saturated bicyclic fragment fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent scaffold. As a Senior Application Scientist, I approach the ADME profiling of this molecule not as a standard checklist, but as a predictable cascade of physicochemical consequences. The profound basicity of both the azetidine and pyrrolidine rings dictates its behavior in biological matrices, requiring specialized in vitro and in silico predictive models to accurately assess its pharmacokinetic viability[1].

Physicochemical Profiling: The Causality of Basicity

To predict the ADME properties of 1-(Azetidin-3-ylmethyl)pyrrolidine, we must first analyze its core structural drivers. The molecule consists of an azetidine ring linked via a methylene bridge to a pyrrolidine ring.

Both nitrogen atoms are highly basic. As demonstrated in comprehensive [2], the pKa of the pyrrolidine conjugate acid typically resides around 11.27. Similarly, despite the ring strain of the four-membered heterocycle, [3].

The Mechanistic Consequence: At physiological pH (7.4), this molecule exists almost exclusively as a dication. This profound ionization state creates a dense hydration shell that severely restricts passive transcellular permeation across lipid bilayers. While it confers excellent aqueous solubility, it inherently limits oral bioavailability unless active carrier-mediated transport (e.g., Organic Cation Transporters, OCTs) is engaged.

Table 1: Predicted Physicochemical & ADME Properties
PropertyPredicted ValuePharmacokinetic Implication (Causality)
Molecular Weight 140.23 g/mol Small size favors rapid diffusion in aqueous compartments but does not overcome the energetic penalty of desolvation for membrane crossing.
pKa (Conjugate Acids) ~11.27 / ~11.29Dicationic at pH 7.4. Drives high aqueous solubility but necessitates active transport for cellular uptake.
LogP (Octanol/Water) < 1.0 (Hydrophilic)Low lipophilicity restricts passive transcellular absorption and limits non-specific plasma protein binding (PPB).
Topological PSA ~6.5 Ų (Neutral)While the neutral TPSA is low, the effective charged polar surface area at physiological pH is massive, dictating poor passive permeability.
Primary Clearance Hepatic (CYP) / RenalHigh risk of CYP-mediated N-dealkylation; high likelihood of active renal secretion via OCT2.

Predictive ADME Workflows & Decision Trees

The physicochemical profile directly dictates the experimental workflows required to evaluate this compound. Standard ADME assays often fail for highly basic dications due to non-specific binding to plasticware and poor retention on standard reversed-phase chromatography columns.

ADME_Workflow A 1-(Azetidin-3-ylmethyl)pyrrolidine Physicochemical Profiling B High Basicity (pKa ~11.3) Low LogP A->B C Absorption Assay (Caco-2 / PAMPA) B->C Drives Permeability D Metabolic Stability (HLM / Hepatocytes) B->D Drives Clearance E Transporter Profiling (OCT1 / OCT2) B->E Drives Excretion F Low Passive Permeability Require Active Transport C->F G High Hepatic Extraction N-Dealkylation Risk D->G

Workflow mapping the physicochemical properties of basic diamines to predictive ADME assay selection.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. Below are the optimized protocols for evaluating the ADME properties of 1-(Azetidin-3-ylmethyl)pyrrolidine and its derivatives.

Protocol A: Caco-2 Permeability with pH Gradient (Absorption)

Standard Caco-2 assays often underestimate the absorption of basic amines due to lysosomotropism (ion trapping within acidic intracellular compartments). To counteract this and [4], we utilize a pH gradient.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation and transporter expression.

  • Buffer Preparation: Prepare apical buffer at pH 6.5 (simulating the intestinal lumen) and basolateral buffer at pH 7.4 (simulating plasma).

  • Dosing: Spike 1-(Azetidin-3-ylmethyl)pyrrolidine into the apical chamber at 10 µM.

  • Self-Validating QC (Crucial Step): Co-administer Lucifer Yellow (100 µM) as a paracellular permeability marker.

    • Causality: If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, it indicates compromised monolayer integrity. The well is automatically invalidated and excluded from the dataset.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from both chambers.

  • Quantification: Analyze via HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography). Note: Standard C18 columns will result in severe peak tailing for this dication. HILIC ensures sharp peak shapes and accurate quantification.

Protocol B: Intrinsic Clearance ( CLint​ ) in Human Liver Microsomes (Metabolism)

Aliphatic diamines are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, specifically N-dealkylation and N-oxidation.

Metabolic_Pathways Parent Parent Molecule (Diamine Core) CYP CYP450 Mediated Oxidation Parent->CYP M1 N-Dealkylation (Loss of Pyrrolidine) CYP->M1 M2 N-Oxidation (Pyrrolidine N-oxide) CYP->M2 M3 Ring Hydroxylation CYP->M3

Predicted primary metabolic clearance pathways for the diamine core via CYP450 enzymes.

  • Preparation: Dilute the compound in DMSO (final assay concentration must be <0.1% DMSO to prevent CYP inhibition).

  • Incubation: Mix compound (1 µM) with Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

    • Causality: Highly basic amines exhibit significant non-specific binding to microsomal lipids. To accurately predict in vivo clearance, the measured CLint​ must be corrected by the fraction unbound in microsomes ( fu,mic​ ), determined via equilibrium dialysis.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP-mediated oxidation.

  • Quenching & QC: At specific time points (0, 5, 15, 30, 45 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Self-Validating QC: The internal standard peak area must maintain a Coefficient of Variation (CV) < 15% across all time points. A higher CV indicates inconsistent extraction or matrix effects, invalidating the run.

  • Data Analysis: Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound, and derive the intrinsic clearance ( CLint​ ).

Conclusion

When utilizing 1-(Azetidin-3-ylmethyl)pyrrolidine in drug design, researchers must anticipate the profound pharmacokinetic shifts driven by its dual basic centers. While it is an excellent moiety for increasing aqueous solubility and disrupting planar stacking (thereby reducing aggregation), its dicationic nature at physiological pH severely limits passive permeability and increases the likelihood of rapid renal clearance and CYP-mediated N-dealkylation. By employing predictive, self-validating in vitro models—specifically utilizing pH-gradient Caco-2 assays and HILIC-MS/MS quantification—development teams can accurately map and mitigate these liabilities early in the discovery pipeline[5].

References

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development Source: Frontiers in Pharmacology URL:[Link]

  • Novel Derivatives of Deoxycholic Acid Bearing Linear Aliphatic Diamine and Aminoalcohol Moieties and their Cyclic Analogs at the C3 Position: Synthesis and Evaluation of Their In Vitro Antitumor Potential Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(Azetidin-3-ylmethyl)pyrrolidine

An Application Note and Protocol for the Synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine Authored by: A Senior Application Scientist Abstract This document provides a detailed, step-by-step protocol for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine, a valuable saturated heterocyclic building block for drug discovery and medicinal chemistry. Azetidine and pyrrolidine moieties are prevalent scaffolds in numerous FDA-approved drugs, valued for their ability to impart desirable physicochemical properties such as improved metabolic stability, conformational rigidity, and aqueous solubility.[1][2][3][4][5] The described synthesis employs a robust and scalable two-step sequence: an initial reductive amination of N-Boc-azetidin-3-one with pyrrolidine, followed by the acidic deprotection of the Boc group. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also critical insights into the rationale behind experimental choices to ensure reproducibility and success.

Introduction and Strategic Overview

The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. Saturated heterocycles, such as azetidines and pyrrolidines, are particularly sought after due to their three-dimensional character and their role as bioisosteres for other common chemical groups.[1][5] The target molecule, 1-(Azetidin-3-ylmethyl)pyrrolidine, combines the compact, strained four-membered azetidine ring with the stable five-membered pyrrolidine ring, creating a unique scaffold for exploring chemical space.

The synthetic strategy outlined herein is predicated on efficiency and reliability, utilizing common and well-understood chemical transformations. The pathway proceeds via two key stages:

  • Formation of the C-N Bond via Reductive Amination: This step involves the reaction of a commercially available, nitrogen-protected azetidine ketone (tert-butyl 3-oxoazetidine-1-carboxylate) with pyrrolidine. This reaction forms an intermediate iminium ion, which is then selectively reduced in situ to yield the protected product.

  • Nitrogen Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the secondary amine of the azetidine ring, yielding the target compound.

This approach is advantageous due to the mild conditions, high yields, and the commercial availability of the starting materials.

G cluster_0 Synthetic Workflow A N-Boc-azetidin-3-one C tert-butyl 3-((pyrrolidin-1-yl)methyl) azetidine-1-carboxylate A->C Step 1: Reductive Amination (Pyrrolidine, NaBH(OAc)₃) B Pyrrolidine D 1-(Azetidin-3-ylmethyl)pyrrolidine (Target Compound) C->D Step 2: Boc Deprotection (TFA or HCl)

Caption: Overall synthetic workflow for 1-(Azetidin-3-ylmethyl)pyrrolidine.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part A: Synthesis of tert-butyl 3-((pyrrolidin-1-yl)methyl)azetidine-1-carboxylate (Intermediate)

This first stage employs a one-pot reductive amination, a powerful and versatile method for C-N bond formation.[1] The reaction begins with the formation of a hemiaminal, which dehydrates to an iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the desired amine. NaBH(OAc)₃ is the reagent of choice because it is less reactive than other hydrides like sodium borohydride and will selectively reduce the iminium ion in the presence of the starting ketone, minimizing side reactions.[1]

G cluster_1 Reductive Amination Mechanism Ketone N-Boc-azetidin-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Pyrrolidine Amine->Hemiaminal + Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Product Protected Product Iminium->Product + Reduction Reducer [H⁻] from NaBH(OAc)₃ Reducer->Iminium

Caption: Mechanism of the one-pot reductive amination reaction.

Table 1: Materials and Reagents for Part A

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Molar Equiv.
tert-butyl 3-oxoazetidine-1-carboxylate398489-26-4C₈H₁₃NO₃171.195.00 g1.0
Pyrrolidine123-75-1C₄H₉N71.122.49 g (2.9 mL)1.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7C₆H₁₀BNaO₆211.947.43 g1.2
1,2-Dichloroethane (DCE)107-06-2C₂H₄Cl₂98.96150 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01~100 mL-
Saturated aq. Sodium Chloride (Brine)7647-14-5NaCl58.44~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed-
Ethyl Acetate (for chromatography)141-78-6C₄H₈O₂88.11As needed-
Hexanes (for chromatography)110-54-3C₆H₁₄86.18As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-oxoazetidine-1-carboxylate (5.00 g, 29.2 mmol).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (150 mL) to dissolve the starting material. To this stirred solution, add pyrrolidine (2.49 g, 35.0 mmol, 1.2 equiv.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (7.43 g, 35.0 mmol, 1.2 equiv.) to the reaction mixture in portions over 15 minutes. The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure tert-butyl 3-((pyrrolidin-1-yl)methyl)azetidine-1-carboxylate.

Part B: Synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine (Target Compound)

The Boc protecting group is stable to a wide range of reaction conditions but is readily cleaved under strong acidic conditions.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation. The resulting trifluoroacetate salt of the product is then neutralized to provide the free amine.

Table 2: Materials and Reagents for Part B

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Molar Equiv.
tert-butyl 3-((pyrrolidin-1-yl)methyl)azetidine-1-carboxylateN/AC₁₃H₂₄N₂O₂240.345.00 g1.0
Dichloromethane (DCM)75-09-2CH₂Cl₂84.9350 mL-
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.0216.0 mL~10
2 M Sodium Hydroxide (NaOH) aq. solution1310-73-2NaOH40.00As needed-
Dichloromethane (DCM, for extraction)75-09-2CH₂Cl₂84.93~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Boc-protected intermediate from Part A (5.00 g, 20.8 mmol).

  • Solvent Addition: Dissolve the starting material in dichloromethane (50 mL).

  • Deprotection: Cool the solution in an ice bath to 0 °C. Slowly add trifluoroacetic acid (16.0 mL, 208 mmol, 10 equiv.) dropwise.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the resulting residue in water (20 mL) and cool in an ice bath. Carefully adjust the pH to >12 by the slow addition of 2 M aqueous sodium hydroxide solution.

  • Final Extraction and Drying: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(Azetidin-3-ylmethyl)pyrrolidine, typically as a clear oil. Further purification by distillation under reduced pressure can be performed if necessary.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(Azetidin-3-ylmethyl)pyrrolidine, a panel of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the azetidine and pyrrolidine rings, as well as the methylene bridge connecting them. The absence of the large singlet at ~1.4 ppm confirms the removal of the tert-butyl group from the Boc protecting group.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule and the absence of the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₈H₁₆N₂.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should typically be >95% for use in further applications.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Azetidine Synthesis. (n.d.).
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

Sources

Application

Application Note: sp³-Rich Scaffold Generation via C–N Cross-Coupling of 1-(Azetidin-3-ylmethyl)pyrrolidine

Strategic Rationale & Chemical Context In modern drug discovery, the clinical success of a candidate is heavily correlated with its degree of saturation, often quantified by the fraction of sp³-hybridized carbons (Fsp³)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

In modern drug discovery, the clinical success of a candidate is heavily correlated with its degree of saturation, often quantified by the fraction of sp³-hybridized carbons (Fsp³)[1]. Transitioning away from flat, sp²-rich aromatic systems toward three-dimensional architectures improves aqueous solubility, lowers melting points, and reduces off-target pharmacological promiscuity.

Azetidines have emerged as highly privileged sp³-rich scaffolds[2]. Specifically, 1-(Azetidin-3-ylmethyl)pyrrolidine is a highly valuable bifunctional building block. It features:

  • A secondary azetidine amine: A sterically accessible, highly nucleophilic site primed for functionalization.

  • A tertiary pyrrolidine amine: A highly basic moiety that acts as a solubilizing group and a potential hydrogen-bond acceptor in biological systems.

While traditional methods like Nucleophilic Aromatic Substitution (S_NAr) require highly electron-deficient aryl halides and harsh thermal conditions, the Buchwald–Hartwig amination provides a milder, universally applicable alternative for C–N bond formation[3]. However, executing a palladium-catalyzed cross-coupling on a diamine where one nitrogen is a basic tertiary amine presents a unique mechanistic challenge: the tertiary amine can competitively coordinate to the palladium center, leading to catalyst poisoning and reaction stalling.

This application note details a robust, self-validating protocol for the Pd-catalyzed C–N cross-coupling of 1-(Azetidin-3-ylmethyl)pyrrolidine with aryl halides, emphasizing the causality behind catalyst selection, ligand design, and purification strategies[4].

Mechanistic Insights: Overcoming Catalyst Poisoning

To successfully couple the secondary azetidine nitrogen while ignoring the tertiary pyrrolidine nitrogen, the catalytic system must be carefully tuned.

  • Ligand Causality (The RuPhos Advantage): Secondary aliphatic amines are notoriously difficult substrates in cross-coupling because the resulting palladium-amido complexes undergo slow reductive elimination, allowing competitive β-hydride elimination to form imine byproducts. We utilize RuPhos (a bulky Buchwald biarylphosphine ligand). The extreme steric bulk of the dialkylphosphino group and the isopropoxy-substituted biaryl lower the activation barrier for reductive elimination. Crucially, this steric bulk also prevents the tertiary pyrrolidine amine of our building block from forming a stable, off-cycle chelate with the Pd(0) or Pd(II) intermediates.

  • Base Causality: Sodium tert-butoxide (NaOtBu) is utilized for its strong basicity, which rapidly deprotonates the amine upon coordination to the Pd(II) center, driving the catalytic cycle forward. For base-sensitive substrates, K₃PO₄ in t-Amyl alcohol provides a milder alternative.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination [Ar-Pd(II)(L)-N(H)R2]+ OxAdd->AmineCoord 1-(Azetidin-3-ylmethyl)pyrrolidine Deprot Deprotonation [Ar-Pd(II)(L)-NR2] AmineCoord->Deprot Base (NaOtBu) RedElim Reductive Elimination Product Formation Deprot->RedElim Rapid Turnover RedElim->Pd0 Release of N-Aryl Azetidine

Pd-catalyzed Buchwald-Hartwig amination cycle for the azetidine building block.

Quantitative Reaction Optimization

The following table summarizes the high-throughput experimentation data used to establish the optimal self-validating system for this specific diamine coupling.

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd₂(dba)₃BINAPCs₂CO₃Toluene10012Slow reductive elimination; β-hydride elimination dominates.
2Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10038Bidentate bite angle improves yield, but tertiary amine poisoning occurs.
3 Pd₂(dba)₃ RuPhos NaOtBu Toluene 85 91 Bulky biaryl framework prevents pyrrolidine coordination; rapid turnover.
4Pd₂(dba)₃RuPhosK₃PO₄t-AmylOH8084Milder base prevents degradation of base-sensitive aryl halides.
5CuIN,N'-DMEDAK₂CO₃DMF110<5Ullmann-type conditions fail due to high basicity and competitive chelation.

Experimental Protocols: A Self-Validating Workflow

Because 1-(Azetidin-3-ylmethyl)pyrrolidine contains a highly basic pyrrolidine moiety (pKa ~10), standard silica gel chromatography often results in severe peak tailing, irreversible chemisorption, and massive yield losses. To create a self-validating protocol, we integrate a Strong Cation Exchange (SCX) catch-and-release step. This chemically validates the presence of the basic amine product while easily washing away neutral catalyst residues and unreacted aryl halides.

Step-by-Step Methodology

Phase 1: Reagent Assembly & Catalyst Pre-Activation

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and RuPhos (0.05 equiv, 5.0 mol%).

  • Causality Check: Pre-mixing the palladium source and ligand in the absence of the diamine ensures the quantitative formation of the active L₁Pd(0) species, preventing the pyrrolidine from kinetically out-competing the phosphine for palladium coordination.

Phase 2: Substrate Addition 3. Add the target aryl halide (1.0 equiv, 0.5 mmol) and NaOtBu (1.5 equiv, 0.75 mmol). 4. Add 1-(Azetidin-3-ylmethyl)pyrrolidine (1.2 equiv, 0.6 mmol). 5. Add anhydrous, degassed toluene (2.5 mL) to achieve a 0.2 M concentration. Seal the vessel tightly.

Phase 3: Cross-Coupling Execution 6. Remove the vessel from the glovebox and heat in a pre-equilibrated oil bath at 85 °C for 12 hours. 7. Monitor reaction progress via LC-MS. The disappearance of the aryl halide and the appearance of the [M+H]+ peak validates the catalytic turnover.

Phase 4: SCX Catch-and-Release Workup 8. Cool the reaction to room temperature, dilute with Methanol (5 mL), and filter through a short pad of Celite to remove precipitated palladium black. 9. Load the filtrate onto a pre-conditioned SCX-2 solid-phase extraction cartridge. 10. Wash the cartridge with Methanol (3 column volumes). Causality: Neutral impurities (phosphine oxides, unreacted aryl halides, biphenyl dimers) are not retained by the sulfonic acid resin and are washed to waste. 11. Elute the desired N-aryl azetidine product using a solution of 2M NH₃ in Methanol (2 column volumes). Concentrate the basic eluent in vacuo.

Phase 5: Final Polish 12. If trace impurities remain, perform reverse-phase HPLC using a basic mobile phase (0.1% NH₄OH in Water/Acetonitrile) to ensure the diamine remains in its un-ionized state for sharp peak shapes.

Workflow Prep 1. Reagent Preparation Dry Solvents & Glovebox Setup Degas 2. Degassing Argon Sparging / Freeze-Pump-Thaw Prep->Degas React 3. Cross-Coupling Heating at 85 °C (12 h) Degas->React Workup 4. Quench & Workup SCX Catch-and-Release React->Workup Purify 5. Purification Reverse-Phase HPLC (Basic Mobile Phase) Workup->Purify

Step-by-step workflow for the C-N cross-coupling and purification of the highly basic diamine.

References

  • Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp³)–C(sp³) Cross-Coupling. Macmillan Group / Princeton University.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Buchwald–Hartwig amin
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp³-sp² Carbon-Carbon Bonds. PubMed / NIH.

Sources

Method

Application Note: NMR Spectroscopy Characterization of 1-(Azetidin-3-ylmethyl)pyrrolidine

Introduction & Structural Context 1-(Azetidin-3-ylmethyl)pyrrolidine (C₈H₁₆N₂) is a highly versatile bicyclic aliphatic scaffold frequently utilized in medicinal chemistry and drug development. Structurally, it comprises...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

1-(Azetidin-3-ylmethyl)pyrrolidine (C₈H₁₆N₂) is a highly versatile bicyclic aliphatic scaffold frequently utilized in medicinal chemistry and drug development. Structurally, it comprises two distinct basic nitrogen heterocycles: a highly strained 4-membered azetidine ring and a more flexible 5-membered pyrrolidine ring, linked via a methylene bridge.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating the distinct electronic environments of its two sp3 -hybridized nitrogen atoms and resolving overlapping aliphatic multiplets. This application note provides a comprehensive, self-validating protocol for the unambiguous NMR characterization of 1-(Azetidin-3-ylmethyl)pyrrolidine, detailing the causality behind chemical shifts, advanced 2D assignment strategies, and nitrogen-specific resonance techniques.

Theoretical Grounding: The Causality of Chemical Shifts

To correctly assign the spectra of 1-(Azetidin-3-ylmethyl)pyrrolidine, one must understand how ring strain and electronegativity dictate the local magnetic environments:

  • The Azetidine Ring (High Strain): The 4-membered azetidine ring possesses significant angle strain, which alters the hybridization of the ring carbons, increasing the s-character of the C-H bonds. This deshields the α -protons (C2 and C4), shifting them significantly downfield to approximately 3.4–3.7 ppm[1]. Furthermore, the geminal coupling constants ( Jgem​ ) in such strained 4-membered systems are characteristically smaller than those in unstrained aliphatic chains[2].

  • The Pyrrolidine Ring (Low Strain): The 5-membered pyrrolidine ring is conformationally flexible. Its α -protons (C7 and C10) experience the inductive pull of the nitrogen but lack the extreme strain of the azetidine ring, resonating typically around 2.4–2.6 ppm[3]. The β -protons (C8 and C9) are further shielded, appearing as complex multiplets near 1.7–1.8 ppm[3].

  • Nitrogen Environments ( 14 N / 15 N): Both nitrogen atoms are sp3 -hybridized. While 15 N NMR is traditional, the 99.6% natural abundance of 14 N makes it a powerful, albeit underutilized, tool. sp3 -hybridized nitrogens in such heterocycles typically resonate in the range of -276 to -219 ppm (relative to nitromethane)[4]. In cases where 2D 1 H- 13 C correlations leave ambiguities, advanced 13 C{ 14 N} solid-state NMR can serve as an "attached nitrogen test," filtering 13 C signals based on their direct bonding to nitrogen[5].

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the free base form of 1-(Azetidin-3-ylmethyl)pyrrolidine.

Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (CDCl₃, 298 K)

PositionStructural Moiety 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)
C2, C4 Azetidine N-CH₂3.40 – 3.70m (4H)52.0 – 54.0
C3 Azetidine CH2.70 – 2.90m (1H)28.0 – 32.0
C5 Methylene Bridge2.50 – 2.70d (2H)60.0 – 62.0
C7, C10 Pyrrolidine N-CH₂2.40 – 2.60m (4H)54.0 – 56.0
C8, C9 Pyrrolidine CH₂1.70 – 1.85m (4H)23.0 – 25.0

Table 2: Nitrogen NMR Characteristics

NucleusHybridizationTypical Shift Range (ppm)Reference Standard
14 N sp3 (Azetidine/Pyrrolidine)-276 to -219Nitromethane (0 ppm)
15 N sp3 (Azetidine/Pyrrolidine)35 to 45Liquid NH₃ (0 ppm)

Experimental Protocols

To ensure a self-validating data set, the following step-by-step methodology must be strictly adhered to.

Step 1: Optimized Sample Preparation

Causality: Basic aliphatic amines readily interact with trace acids in deuterated chloroform (CDCl₃), leading to protonation-induced chemical shift drift and severe peak broadening.

  • Solvent Purification: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to remove trace DCl and phosgene.

  • Concentration: Dissolve 15–20 mg of 1-(Azetidin-3-ylmethyl)pyrrolidine in 0.6 mL of the purified CDCl₃.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS). This provides a self-validating 0.00 ppm reference point, correcting for any magnetic susceptibility differences between samples.

  • Salt Considerations: If the compound is supplied as a hydrochloride salt, CDCl₃ will be ineffective. Substitute with D₂O or Acetone- d6​ , which also helps minimize quadrupolar broadening if 14 N NMR is subsequently acquired[4]. Cross-reference any residual solvent peaks against standard trace impurity tables[6].

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 400 MHz or higher. Use a 90° pulse angle with a relaxation delay ( d1​ ) of 2 seconds. 16 to 64 scans are sufficient.

  • 13 C NMR: Acquire with broad-band proton decoupling. Set d1​ to 2-3 seconds to ensure complete relaxation of all carbons. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the bridging methylene carbon.

Step 3: 2D NMR Logical Assignment Workflow

Causality: 1D spectra alone cannot definitively link the two ring systems. A sequential 2D workflow is mandatory.

  • COSY (Correlation Spectroscopy): Map the isolated spin systems. The azetidine C3 proton will couple to the C2/C4 protons, while the pyrrolidine C8/C9 protons will couple to the C7/C10 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Assign the direct C-H connectivities. This will separate the highly deshielded azetidine carbons (~53 ppm) from the pyrrolidine carbons (~55 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. To observe connectivity between carbons and protons two to three bonds away, optimize the long-range coupling constant to JC−H​=7−10 Hz[2]. The methylene bridge protons (C5) must show strong cross-peaks to both the azetidine C3 carbon and the pyrrolidine C7/C10 carbons, definitively proving the molecular assembly.

Visualizations

The following diagrams map the experimental workflow and the logical deduction pathway required for complete structural elucidation.

Workflow Sample Sample Preparation (Free base vs. HCl salt) Acq1D 1D NMR Acquisition (1H, 13C, 14N) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Analysis Data Processing & Spectral Deconvolution Acq1D->Analysis Acq2D->Analysis Validation Structure Validation (Attached Nitrogen Test) Analysis->Validation

Caption: Workflow for the comprehensive NMR characterization of 1-(Azetidin-3-ylmethyl)pyrrolidine.

Logic Proton 1H NMR Identify Spin Systems COSY COSY Map J-Coupled Protons (Azetidine vs Pyrrolidine) Proton->COSY HSQC HSQC Assign Direct C-H Connectivities COSY->HSQC HMBC HMBC (J = 7-10 Hz) Link Rings via Methylene Bridge HSQC->HMBC Final Complete Resonance Assignment HMBC->Final

Caption: Logical 2D NMR assignment pathway linking the azetidine and pyrrolidine sub-structures.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • 14N NMR as a General Tool to Characterize the Nitrogen-Containing Species and Monitor the Nitr
  • Azetidine(503-29-7) 1H NMR spectrum. chemicalbook.com.
  • 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum. chemicalbook.com.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

Sources

Application

Application Notes and Protocols for 1-(Azetidin-3-ylmethyl)pyrrolidine: A Guide to Safe and Effective Handling

These application notes provide a comprehensive guide for the proper storage, handling, and use of 1-(Azetidin-3-ylmethyl)pyrrolidine, a key building block in contemporary drug discovery and development.[1] The unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the proper storage, handling, and use of 1-(Azetidin-3-ylmethyl)pyrrolidine, a key building block in contemporary drug discovery and development.[1] The unique structural combination of a strained azetidine ring and a stable pyrrolidine moiety imparts distinct chemical properties that necessitate specific handling protocols to ensure experimental integrity and personnel safety.[2] This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties Overview

1-(Azetidin-3-ylmethyl)pyrrolidine is a heterocyclic amine containing both a four-membered azetidine ring and a five-membered pyrrolidine ring.[3] The presence of the strained azetidine ring suggests potential reactivity, particularly towards ring-opening reactions, while the pyrrolidine ring is a common motif in numerous natural products and pharmaceuticals.[4][5] Understanding these structural features is crucial for predicting its behavior and establishing safe handling procedures.

PropertyAnticipated CharacteristicRationale & Citation
Appearance Clear, colorless to pale yellow liquidBased on the general properties of pyrrolidine and other small heterocyclic amines.[5]
Odor Ammoniacal, fishyCharacteristic of many amines.[5]
Solubility Miscible with water and most organic solventsThe presence of the nitrogen atoms allows for hydrogen bonding.[6]
Boiling Point Expected to be relatively highThe molecular weight and potential for hydrogen bonding contribute to a higher boiling point.
Stability Potentially unstable under certain conditionsThe strained azetidine ring can be susceptible to ring-opening, especially in the presence of nucleophiles or under acidic conditions.[4]

Core Storage Protocols

Proper storage of 1-(Azetidin-3-ylmethyl)pyrrolidine is paramount to maintain its chemical integrity and prevent degradation.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C.[4][7] Refrigeration minimizes the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.

  • Container: Keep the container tightly sealed.[8][9] Use containers made of the same material as the original packaging to avoid incompatibilities.[8]

  • Light: Protect from direct sunlight and other sources of UV radiation, which can catalyze decomposition.

Incompatible Materials:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Acids and Acid Chlorides: May catalyze the ring-opening of the azetidine moiety and cause vigorous reactions.[10]

  • Heat and Ignition Sources: As with many organic amines, vapors may be flammable.[8][11] Store away from open flames, sparks, and hot surfaces.[11]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards associated with heterocyclic amines, strict adherence to safety protocols is essential.[12]

Engineering Controls:

  • Always handle 1-(Azetidin-3-ylmethyl)pyrrolidine in a well-ventilated area, preferably within a chemical fume hood.[7][13]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes to the eyes.[13]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[13]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[13]

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosol formation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.[10][14]

Hygiene Practices:

  • Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in the laboratory.[14]

  • Wash hands thoroughly with soap and water after handling the compound.[14]

  • Contaminated clothing should be removed and laundered before reuse.[6][14]

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the key steps for safely incorporating 1-(Azetidin-3-ylmethyl)pyrrolidine into an experimental procedure.

experimental_workflow Experimental Workflow for Handling 1-(Azetidin-3-ylmethyl)pyrrolidine cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_reagents Prepare Necessary Reagents and Equipment prep_hood->prep_reagents handle_retrieve Retrieve Compound from Storage prep_reagents->handle_retrieve Proceed to handling handle_dispense Dispense Required Amount handle_retrieve->handle_dispense handle_reaction Add to Reaction Vessel handle_dispense->handle_reaction cleanup_waste Dispose of Contaminated Materials handle_reaction->cleanup_waste After reaction completion cleanup_store Return Compound to Proper Storage cleanup_waste->cleanup_store cleanup_wash Clean Work Area and Wash Hands cleanup_store->cleanup_wash

Caption: A logical workflow for the safe handling of 1-(Azetidin-3-ylmethyl)pyrrolidine.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8][15]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Clean the spill area with a 5% solution of acetic acid, followed by water.[6]

Large Spills:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's emergency response team.

  • Prevent the spill from entering drains or waterways.[9]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

emergency_response Emergency Response Protocol for Spills and Exposure cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill Occurs spill_small Small Spill spill->spill_small spill_large Large Spill spill->spill_large exposure Exposure Occurs exp_eye Eye Contact exposure->exp_eye exp_skin Skin Contact exposure->exp_skin exp_inhalation Inhalation exposure->exp_inhalation exp_ingestion Ingestion exposure->exp_ingestion spill_absorb Absorb with Inert Material spill_small->spill_absorb spill_evacuate_large Evacuate and Call for Help spill_large->spill_evacuate_large spill_collect Collect for Disposal spill_absorb->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean exp_flush_eyes Flush Eyes (15 min) exp_eye->exp_flush_eyes exp_wash_skin Wash Skin (15 min) exp_skin->exp_wash_skin exp_fresh_air Move to Fresh Air exp_inhalation->exp_fresh_air exp_rinse_mouth Rinse Mouth exp_ingestion->exp_rinse_mouth exp_medical Seek Immediate Medical Attention exp_flush_eyes->exp_medical exp_wash_skin->exp_medical exp_fresh_air->exp_medical exp_rinse_mouth->exp_medical

Sources

Method

Application Note: Synthesis and Isolation of 1-(Azetidin-3-ylmethyl)pyrrolidine Hydrochloride

Introduction and Strategic Rationale In modern medicinal chemistry, replacing flexible aliphatic chains with rigid, strained ring systems is a proven strategy to reduce conformational entropy, thereby enhancing target bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, replacing flexible aliphatic chains with rigid, strained ring systems is a proven strategy to reduce conformational entropy, thereby enhancing target binding affinity and improving metabolic stability. The azetidine ring, a highly strained four-membered nitrogen heterocycle, serves as an excellent rigidifying linker. A prominent example of this application is found in the development of non-covalent inhibitors for the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction. Researchers demonstrated that incorporating an azetidine-pyrrolidine motif rigidified the inhibitor's linker, locking the molecule into an ideal conformation and significantly boosting its potency[1][2].

The target compound, 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride , is a highly versatile building block used to install this motif. While the free base (CAS: 1180505-00-3) is an oily liquid prone to oxidation and difficult to handle, the hydrochloride salt (CAS: 1956369-16-6) is a stable, free-flowing solid that ensures precise stoichiometric control during downstream coupling reactions[3].

This application note details a highly efficient, two-step synthesis of the hydrochloride salt via reductive amination followed by anhydrous Boc-deprotection.

Mechanistic Overview & Causality

The synthesis relies on two robust transformations designed to maximize yield while minimizing the need for complex chromatographic purification.

  • Reductive Amination: The reaction between 1-Boc-azetidine-3-carboxaldehyde and pyrrolidine forms a transient iminium ion. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is specifically chosen as the reducing agent. Unlike sodium borohydride (NaBH₄), STAB is sufficiently mild that it does not rapidly reduce the starting aldehyde. This allows the iminium ion to form fully before reduction occurs, preventing the formation of unwanted alcohol byproducts[1]. The addition of acetic acid (AcOH) is critical; it protonates the intermediate hemiaminal, driving the elimination of water to form the reactive iminium species.

  • Anhydrous Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group is achieved using 4M HCl in dioxane . Using anhydrous conditions rather than aqueous acid serves a dual purpose: it prevents hydrolytic side reactions and allows the final hydrochloride salt to precipitate directly out of the ethereal solvent, creating a self-purifying system.

Quantitative Data & Stoichiometry

Table 1: Physicochemical Properties of the Target Compound
PropertySpecification
Chemical Name 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride
CAS Number (HCl Salt) 1956369-16-6[3]
CAS Number (Free Base) 1180505-00-3
Molecular Formula C₈H₁₇ClN₂
Molecular Weight 176.69 g/mol
Physical State Solid (White to off-white powder)
Table 2: Reagent Stoichiometry for Reductive Amination
ReagentMW ( g/mol )EquivalentsFunction
1-Boc-azetidine-3-carboxaldehyde185.221.00Electrophilic Starting Material
Pyrrolidine71.121.20Nucleophile
NaBH(OAc)₃ (STAB)211.942.00Mild Reducing Agent
Acetic Acid (Glacial)60.050.10 (cat.)Iminium Formation Catalyst
Dichloromethane (DCM)84.9310 volumesSolvent

Reaction Pathway Visualization

Synthesis SM 1-Boc-azetidine-3-carboxaldehyde Iminium Iminium Ion Intermediate SM->Iminium DCM, AcOH 10 min, RT Amine Pyrrolidine Amine->Iminium Int 1-Boc-3-(pyrrolidin-1-ylmethyl)azetidine Iminium->Int Selective Reduction RedAgent NaBH(OAc)3 RedAgent->Int Product 1-(Azetidin-3-ylmethyl)pyrrolidine HCl Int->Product Boc Cleavage 2h, RT Acid 4M HCl in Dioxane Acid->Product

Workflow for the synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine HCl via reductive amination.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Boc-3-(pyrrolidin-1-ylmethyl)azetidine

This protocol is adapted from validated methodologies for synthesizing rigidified linkers in Menin-MLL inhibitors[1][2].

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-Boc-azetidine-3-carboxaldehyde (1.0 eq, e.g., 920 mg, 4.96 mmol) and dissolve in anhydrous DCM/AcOH (1:1 v/v, or DCM with catalytic AcOH) to achieve a concentration of ~0.2 M.

  • Iminium Formation: Add pyrrolidine (1.2 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 10–15 minutes. Self-Validation: The solution may turn slightly yellow, indicating iminium ion formation.

  • Reduction: Slowly add NaBH(OAc)₃ (2.0 eq, 2.10 g, 9.92 mmol) portionwise over 5 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction overnight at room temperature under an inert atmosphere (N₂ or Ar). Self-Validation: Monitor reaction completion via TLC (DCM:MeOH 9:1). The product will stain strongly with Ninhydrin (purple/brown spot) due to the presence of the tertiary amine, whereas the starting aldehyde will react with 2,4-DNP.

  • Workup: Slowly quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the acetic acid and destroying excess hydride). Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 × 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate. This intermediate is typically pure enough (>90%) to carry directly into the next step.

Protocol B: Boc-Deprotection and Salt Formation
  • Deprotection: Dissolve the crude 1-Boc-3-(pyrrolidin-1-ylmethyl)azetidine in a minimal amount of anhydrous DCM (e.g., 2 mL per gram of intermediate). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add an excess of 4M HCl in dioxane (typically 5–10 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.

  • Reaction Monitoring: Self-Validation: LC-MS is the most reliable method here; monitor for the complete disappearance of the [M+H]⁺ peak corresponding to the Boc-protected mass and the appearance of the free amine mass.

  • Precipitation & Collection: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl. Triturate the resulting oily residue with cold diethyl ether (Et₂O). The target 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride will precipitate as a white solid.

  • Final Isolation: Filter the solid through a sintered glass funnel, wash with additional cold Et₂O, and dry thoroughly under high vacuum to afford the final hydrochloride salt.

References

  • Aguilar, A., et al. "Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction." Journal of Medicinal Chemistry, 2019. PMC6754160. Available at:[Link]

  • Aguilar, A., et al. "Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction." ACS Publications, 2019. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Azetidin-3-ylmethyl)pyrrolidine Scale-Up

Welcome to the Advanced Technical Support Center for the scale-up synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine . As a highly versatile, rigidified diamine building block, this molecule is increasingly prevalent in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the scale-up synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine . As a highly versatile, rigidified diamine building block, this molecule is increasingly prevalent in medicinal chemistry. However, scaling up strained four-membered nitrogen heterocycles introduces significant thermodynamic and kinetic challenges.

This guide is designed for process chemists and drug development professionals. It bypasses basic synthetic instructions to focus entirely on causality, impurity divergence, and self-validating process controls .

Mechanistic Pathway & Impurity Divergence

Understanding exactly where and why a synthetic route fails is the first step in process optimization. The diagram below maps the standard amide-coupling/reduction workflow, highlighting the critical junctions where scale-up conditions trigger impurity formation.

G A 1-Boc-Azetidine-3-Carboxylic Acid B Amide Coupling (+ Pyrrolidine) A->B C Amide Intermediate B->C D Reduction (BH3-THF) C->D E Boc-Protected Target D->E Imp1 Impurity A: Unreduced Amide D->Imp1 Incomplete Reduction F Deprotection (TFA or HCl) E->F G Target Molecule (Salt Form) F->G Imp2 Impurity B: Ring-Opened Chloro-Amine F->Imp2 Nucleophilic Attack (Cl-) Imp3 Impurity C: Oligomerization G->Imp3 Free Base Concentration

Synthetic workflow of 1-(Azetidin-3-ylmethyl)pyrrolidine highlighting major impurity divergence.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a massive mass imbalance and a polymeric baseline on my NMR during the final free-basing step?

Causality: You are observing oligomerization. Azetidines possess significant ring strain (~26 kcal/mol). When you neutralize the salt to the free base and concentrate it under vacuum, the combination of high concentration, heat, and the basic secondary amine drives an intermolecular nucleophilic attack. The nitrogen of one molecule attacks the strained 4-membered ring of another, causing a chain-reaction polymerization. Sourcing or isolating azetidine as a free base is universally discouraged in process chemistry due to this exact tendency to oligomerize[1]. Corrective Action: Never concentrate the free base to dryness. Always isolate the final product as a stable dihydrochloride salt. If the free base is strictly required for a subsequent coupling, generate it in situ in a dilute, non-nucleophilic solvent (e.g., MTBE) below 20 °C.

Q2: During Boc-deprotection with HCl, a major impurity (+36 Da relative to the target) appears. What is it?

Causality: The +36 Da mass shift corresponds to the exact mass of HCl, indicating the formation of a ring-opened 3-chloro-propylamine derivative. Under strongly acidic conditions, the azetidine nitrogen is protonated, further activating the strained ring. If a nucleophile like the chloride ion is present (especially at elevated temperatures), it will attack the ring, leading to facile ring opening by chloride[1]. Corrective Action: Switch to a non-nucleophilic acid. Trifluoroacetic acid (TFA) provides a trifluoroacetate counterion, which is exceptionally poor at nucleophilic attack, preserving the azetidine ring. If HCl must be used for regulatory or cost reasons, use anhydrous HCl in dioxane and strictly maintain the internal temperature below 5 °C.

Q3: My reduction of the amide intermediate yields a mixture of the target and a -16 Da impurity. Why?

Causality: A -16 Da impurity (relative to the amide starting material) is the partially reduced hemiaminal intermediate. In large-scale reactors, poor mixing and mass transfer limitations can cause localized depletion of the hydride reagent (like LiAlH4​ ). The hemiaminal stalls and eventually collapses back to the iminium or starting amide during the aqueous quench. Corrective Action: Transition from LiAlH4​ to Borane-THF ( BH3​⋅THF ). Borane coordinates directly to the amide carbonyl oxygen, driving the reduction of tertiary amides to amines smoothly without stalling at the hemiaminal stage.

Diagnostic Data: Impurity Profiling

The following table summarizes quantitative process data, demonstrating how specific deprotection and isolation parameters directly dictate the impurity profile of the final product.

Deprotection ConditionTemperature (°C)Target Purity (LC-MS AUC %)Ring-Opened Impurity (+36 Da) %Oligomerization %
Aqueous HCl (6M)6042.148.59.4
Aqueous HCl (6M)2071.322.16.6
Anhydrous HCl in Dioxane (4M)0 to 594.24.31.5
TFA / DCM (1:1)0 to 2098.5 < 0.1 1.4
Free Base Concentration (Post-TFA)40 (Vacuum)15.2< 0.184.7

Data Interpretation: TFA eliminates the nucleophilic ring-opening pathway. However, as shown in the final row, even perfectly deprotected material will be destroyed if concentrated as a free base.

Standard Operating Procedures: Self-Validating Scale-Up Protocol

To guarantee scientific integrity, the following protocol for the final two stages (Reduction and Deprotection/Isolation) is designed as a self-validating system . The process cannot proceed to the next phase unless the built-in In-Process Control (IPC) criteria are met.

Phase 1: Amide Reduction via Borane-THF
  • Setup: Charge a dry, nitrogen-flushed reactor with 1-Boc-azetidin-3-yl(pyrrolidin-1-yl)methanone (1.0 eq) in anhydrous THF (10 vol). Cool to 0 °C.

  • Addition: Add BH3​⋅THF (1M in THF, 3.0 eq) dropwise over 2 hours, maintaining the internal temperature 5 °C.

  • Heating: Slowly warm the reactor to 65 °C and reflux for 12 hours.

  • Quench: Cool to 0 °C and carefully quench with Methanol (3 vol) until gas evolution ceases.

  • Self-Validation Check (IPC 1): Withdraw a 50 μ L aliquot, dilute in MeOH, and analyze via LC-MS.

    • Pass Criterion: The unreduced amide (M+16 relative to product) must be < 0.5% AUC.

    • Fail Action: If > 0.5%, add an additional 0.5 eq of BH3​⋅THF and reflux for 2 more hours. Do not proceed to workup until this metric is met, as unreduced amide is nearly impossible to separate from the final amine.

Phase 2: Non-Nucleophilic Deprotection & Salt Isolation
  • Solvent Exchange: Concentrate the Phase 1 mixture under reduced pressure and redissolve the crude Boc-protected amine in Dichloromethane (DCM, 5 vol). Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 5 vol) dropwise. Stir at 15 °C for 4 hours.

  • Self-Validation Check (IPC 2): Withdraw an aliquot, neutralize with cold aqueous NaHCO3​ , and extract into DCM. Analyze the organic layer via GC-MS.

    • Pass Criterion: Complete disappearance of the Boc-protected mass; absolute absence of the +36 Da chloro-amine peak.

  • Salt Formation: Concentrate the reaction mixture to 3 volumes (do not dry). Add 4M HCl in Dioxane (3.0 eq) at 0 °C to exchange the trifluoroacetate salt for the hydrochloride salt. Stir for 1 hour.

  • Precipitation: Add cold MTBE (15 vol) dropwise to precipitate the 1-(Azetidin-3-ylmethyl)pyrrolidine dihydrochloride salt. Filter under nitrogen and wash with cold MTBE.

  • Self-Validation Check (IPC 3): Dry a 100 mg sample and determine the melting point and 1 H-NMR spectrum.

    • Pass Criterion: A sharp melting point confirms crystalline salt purity. The NMR baseline must be flat; broad humps indicate that oligomerization occurred during solvent exchange.

Sources

Optimization

Resolving solubility issues with 1-(Azetidin-3-ylmethyl)pyrrolidine in aqueous media

Welcome to the Technical Support Center. 1-(Azetidin-3-ylmethyl)pyrrolidine (CAS: 1180505-00-3) is a highly versatile diamine scaffold utilized in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(Azetidin-3-ylmethyl)pyrrolidine (CAS: 1180505-00-3) is a highly versatile diamine scaffold utilized in drug discovery. Due to the sp3-hybridization, high ring strain, and conformational rigidity of the azetidine and pyrrolidine rings, it offers excellent 3D pharmacophore coverage and metabolic stability[1]. However, because it contains two basic amine centers, researchers frequently encounter aqueous solubility issues when handling its free base form in physiological buffers.

This guide provides field-proven troubleshooting strategies, causal explanations for physicochemical behaviors, and self-validating protocols to resolve these issues.

Quantitative Physicochemical Profile

Understanding the baseline properties of the molecule is the first step in troubleshooting. The table below summarizes the quantitative data dictating the solubility behavior of this scaffold[2][3].

PropertyValue / DescriptorImpact on Solubilization Strategy
Molecular Weight 140.23 g/mol Low MW generally favors high aqueous solubility if ionized.
pKa (Predicted) ~9.5 – 10.0Highly basic; requires acidic conditions or salt formation for hydration.
LogP (Free Base) ~1.5Moderate lipophilicity; prone to forming emulsions if un-ionized.
Salt Form (HCl) Highly SolubleDrastically lowers the hydration energy barrier; preferred for assays.

Troubleshooting Matrix

If you are experiencing immediate issues at the bench, consult the matrix below to identify the root cause and apply the correct fix.

Symptom / IssueRoot CauseImmediate Solution
Oily droplets / Emulsion in PBS (pH 7.4) Poor wetting and dissolution kinetics of the un-ionized free base.Pre-dissolve the compound in 0.1M HCl (1.05 eq) before buffer dilution.
Precipitation upon adding to assay media Localized pH spike exceeding the compound's pKa, causing self-alkalinization.Use the pre-formed hydrochloride salt[4], or strongly buffer the media prior to addition.
Insoluble at target pH > 9.0 Complete deprotonation of the azetidine/pyrrolidine nitrogens.Introduce a cosolvent (e.g., 5% DMSO) or utilize cyclodextrins.

Deep-Dive FAQs: The "Why" and "How"

Q: Why does the free base of 1-(Azetidin-3-ylmethyl)pyrrolidine form emulsions or precipitate in standard PBS (pH 7.4), even though it should be ionized? A: While the pyrrolidine and azetidine nitrogens are highly basic and should theoretically be protonated at pH 7.4[3], the free base exhibits exceptionally poor dissolution kinetics. When the neat free base is added directly to water or weak buffers, it causes a localized pH spike at the solid/liquid interface. This self-alkalinization suppresses its own ionization, keeping the molecule in its lipophilic, uncharged state and resulting in an emulsion or precipitate.

Q: Should I use the free base or the hydrochloride salt for in vitro biological assays? A: You should always default to the hydrochloride salt form (e.g., 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride) for aqueous assays[4]. Salt formation is a primary, authoritative approach to lower the energy barrier for hydration, significantly enhancing the dissolution rate and absolute solubility of basic amines[5]. If you only have the free base in your inventory, you must generate the salt in situ (see Protocol 1).

Q: What if my experimental design strictly requires a basic pH (>8.5)? A: At pH > 8.5, the compound approaches its pKa, meaning a significant fraction exists as the un-ionized, lipophilic free base. To prevent phase separation, you must lower the dielectric constant of the medium by introducing a cosolvent. A 5–10% v/v addition of DMSO or the use of cyclodextrins can maintain solubility without altering the target pH[2].

Solubilization Strategy Workflow

SolubilizationStrategy Start 1-(Azetidin-3-ylmethyl)pyrrolidine (Free Base) Insoluble Check Determine Target Assay pH Start->Check Acidic pH < 8.0 (Physiological/Acidic) Check->Acidic Compatible Basic pH > 8.0 (Basic) Check->Basic Required Salt Convert to HCl Salt (Protocol 1) Acidic->Salt Cosolvent Use Cosolvent (5-10% DMSO) Basic->Cosolvent Success Fully Solubilized Aqueous Solution Salt->Success Cosolvent->Success

Caption: Decision tree for solubilizing 1-(Azetidin-3-ylmethyl)pyrrolidine based on assay pH.

Validated Experimental Protocols

Protocol 1: In Situ Hydrochloride Salt Generation & Buffer Dilution

Use this protocol if you only have the free base and need to achieve complete aqueous solubility at physiological pH.

  • Weigh and Suspend: Weigh the required mass of 1-(Azetidin-3-ylmethyl)pyrrolidine free base into a glass vial. Add 10% of your final target volume as LC-MS grade water.

  • Acidification: Add 1.05 molar equivalents of 0.1M HCl.

    • Causality: The slight stoichiometric excess of strong acid ensures complete protonation of the highly basic pyrrolidine nitrogen, preventing the formation of a localized alkaline microenvironment that severely retards dissolution kinetics.

  • Agitation: Vortex for 30 seconds, then sonicate in a water bath for 2 minutes.

    • Causality: Sonication provides the necessary cavitation energy to break up the hydrophobic surface tension of the free base oil/solid, allowing the acid to fully penetrate and hydrate the molecular lattice.

  • Buffering: Slowly add 10X PBS (or your target buffer) to reach the final desired volume and pH 7.4.

    • Causality: Adding the buffer after complete ionization prevents the buffering agents from competing with the acid, ensuring the compound remains in solution.

  • Self-Validation Check: Shine a laser pointer through the vial. The absence of a Tyndall effect (light scattering) confirms true dissolution rather than a micro-emulsion.

Protocol 2: Kinetic Solubility Assessment (Shake-Flask Method)

To rigorously determine the maximum kinetic solubility of your formulated compound[2].

KineticSolubility Prep Add Excess API to PBS (pH 7.4) Incubate Shake Flask 24h at 37°C Prep->Incubate Filter Filter Suspension (0.22 µm PVDF) Incubate->Filter Analyze HPLC-UV Quantification Filter->Analyze

Caption: Standard shake-flask kinetic solubility workflow for basic amines.

  • Preparation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of PBS (pH 7.4) in a sealed glass vial.

  • Incubation: Place the vial in an orbital shaker at 37°C and agitate at 250 RPM for 24 hours.

    • Causality: 24 hours of agitation is required to reach true thermodynamic equilibrium, as basic amines can form unstable supersaturated solutions initially before crashing out.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter.

    • Causality: PVDF is chosen over nylon or nitrocellulose to minimize non-specific binding of any lipophilic free-base fraction, ensuring the filtrate accurately represents the dissolved compound.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a known standard curve.

Sources

Troubleshooting

Technical Support Center: Minimizing Moisture Sensitivity in 1-(Azetidin-3-ylmethyl)pyrrolidine Handling

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Azetidin-3-ylmethyl)pyrrolidine. This resource is designed to provide in-depth, practical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Azetidin-3-ylmethyl)pyrrolidine. This resource is designed to provide in-depth, practical guidance on handling this hygroscopic compound, ensuring the integrity and success of your experiments. The information herein is grounded in established chemical principles and best laboratory practices.

I. Understanding the Challenge: The Hygroscopic Nature of 1-(Azetidin-3-ylmethyl)pyrrolidine

1-(Azetidin-3-ylmethyl)pyrrolidine, a molecule featuring both azetidine and pyrrolidine rings, is classified as a hygroscopic substance. This means it readily absorbs and retains moisture from the atmosphere.[1][2] The presence of nitrogen atoms in the heterocyclic rings contributes to this property, as they can form hydrogen bonds with water molecules.[3]

Why is Moisture a Concern?

Uncontrolled moisture absorption can lead to a cascade of issues that compromise experimental outcomes and the quality of your final product:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the purity and potency of the active pharmaceutical ingredient (API).[2][4][5][6]

  • Physical Changes: Moisture can cause the compound to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[1][2][5][6][7] These physical changes can also negatively impact downstream processes like formulation and manufacturing.[4]

  • Reaction Interference: In chemical reactions, the absorbed water can act as an unwanted reactant or alter the reaction conditions, leading to side reactions, reduced yields, and the formation of byproducts.

  • Inaccurate Dosing: For pharmaceutical applications, the presence of water can lead to inaccurate measurements of the active compound, affecting dosage consistency and the overall efficacy and safety of the medication.[2]

  • Microbial Growth: An environment with sufficient moisture can support the growth of bacteria, mold, or yeast, compromising the sterility and safety of the product.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems encountered when working with 1-(Azetidin-3-ylmethyl)pyrrolidine.

Observed Problem Probable Cause(s) Related to Moisture Recommended Solutions & Preventive Measures
Inconsistent reaction yields or formation of unexpected byproducts. The compound has absorbed atmospheric moisture, which is interfering with the reaction mechanism.Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.[8][9] Use anhydrous solvents and reagents.[10][11] Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[12][13]
Difficulty in weighing the compound accurately; clumping or caking observed. The compound has been exposed to ambient air and has absorbed moisture.[1][12]Minimize the time the container is open to the atmosphere.[1][12] Work quickly in a low-humidity environment or inside a glovebox.[12] If minor clumping occurs, gently break it up with a dry spatula in a controlled environment.[1][12] For critical experiments, use a fresh, unclumped lot.[12]
The compound appears wet or has turned into a liquid. Severe moisture absorption (deliquescence).Do not use the material for experiments requiring high purity or accurate weighing.[12] Review storage and handling procedures immediately.[12] Implement more stringent moisture control measures, such as storing in a desiccator with a fresh desiccant or in a glovebox.[14]
Analytical data (e.g., NMR, LC-MS) shows unexpected peaks or impurities. Water-induced degradation of the compound.Store the compound in a tightly sealed container, preferably under an inert atmosphere.[1] Consider aliquoting the material into smaller, single-use vials to avoid repeated exposure of the bulk container.[12]

III. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the ideal way to store 1-(Azetidin-3-ylmethyl)pyrrolidine?

The best practice is to store it in a tightly sealed container in a cool, dry place.[1] For enhanced protection, especially for long-term storage or for highly sensitive applications, storing the container inside a desiccator with a desiccant like silica gel or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[14]

Q2: I don't have a glovebox. What are the best alternative handling techniques?

If a glovebox is unavailable, you can employ other inert atmosphere techniques.[12] This includes working in a glove bag or using Schlenk lines to handle the compound under a positive pressure of an inert gas like nitrogen or argon.[8] When transferring the compound, do so as quickly as possible to minimize exposure to air.[1]

Experimental Procedures

Q3: How should I prepare my glassware and equipment for a reaction with this compound?

All glassware should be rigorously dried to remove any adsorbed moisture.[8] This can be achieved by oven-drying at a high temperature (e.g., 125-140°C) for several hours and then allowing it to cool in a desiccator or under a stream of dry inert gas.[8][9] Assembling the glassware while still hot and flushing with nitrogen is also an effective method.[8][9]

Q4: What type of solvents should I use?

Always use anhydrous (dry) solvents for reactions involving moisture-sensitive compounds.[10][11] Commercially available anhydrous solvents are often packaged under an inert atmosphere in bottles with septa (e.g., AcroSeal™ or Sure/Seal™ bottles) to allow for easy and safe transfer with a syringe.[8][15][16]

Q5: How can I accurately transfer a specific amount of 1-(Azetidin-3-ylmethyl)pyrrolidine?

For transferring small quantities, use a syringe and needle technique under an inert atmosphere.[8][17] Ensure the syringe is dry by flushing it with an inert gas several times before use.[8][16][17] For larger quantities, a double-tipped needle (cannula) transfer between septum-sealed vessels is a reliable method.[15][17]

Quality Control

Q6: How can I check if my sample of 1-(Azetidin-3-ylmethyl)pyrrolidine has been contaminated with water?

Several analytical techniques can determine water content. The most common and accurate method is Karl Fischer titration.[18][19] Other methods include Loss on Drying (LOD), though this is less specific as it measures all volatile components.[18] Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can also be used to quantify water content.[9][18]

Q7: What should I do if I suspect my compound has been compromised by moisture?

If you observe physical changes like clumping or a wet appearance, it is best to use a fresh, unopened container for critical experiments.[12] If that is not possible, you may consider drying the compound, for example, by placing it under a high vacuum. However, be aware that this may not completely restore its original properties.[1]

IV. Experimental Protocol: Handling 1-(Azetidin-3-ylmethyl)pyrrolidine Using Syringe/Cannula Transfer

This protocol outlines the steps for safely and effectively transferring the moisture-sensitive compound from a storage bottle to a reaction flask under an inert atmosphere.

Materials:
  • 1-(Azetidin-3-ylmethyl)pyrrolidine in a septum-sealed bottle

  • Anhydrous solvent in a septum-sealed bottle

  • Oven-dried reaction flask with a septum

  • Dry, inert gas source (Nitrogen or Argon) with a bubbler

  • Dry syringes and long needles (e.g., 18-21 gauge)[15]

  • Double-tipped needle (cannula)

Step-by-Step Procedure:
  • Prepare the Inert Atmosphere: Assemble your dry reaction flask and connect it to the inert gas line with an outlet to a bubbler to maintain a slight positive pressure.

  • Purge the System: Flush the reaction flask with the inert gas for several minutes to remove any residual air and moisture.

  • Prepare the Syringe: Take a dry syringe and flush it with the inert gas at least 10 times to ensure it is free of air and moisture.[8][16][17]

  • Pressurize the Reagent Bottle: Puncture the septum of the 1-(Azetidin-3-ylmethyl)pyrrolidine bottle with a needle connected to the inert gas line. Gently introduce the inert gas to create a slight positive pressure.

  • Withdraw the Reagent: Insert a clean, dry syringe with a needle through the septum of the reagent bottle. Withdraw the desired amount of the compound.

  • Transfer to the Reaction Flask: Quickly transfer the syringe to the reaction flask and inject the compound through the septum.

  • Clean Up: Immediately and carefully clean all syringes and needles that have come into contact with the reagent to prevent clogging and potential hazards.[16][17]

V. Visual Workflow: Minimizing Moisture Exposure

The following diagram illustrates the key decision points and actions to maintain an anhydrous environment when handling 1-(Azetidin-3-ylmethyl)pyrrolidine.

Moisture_Minimization_Workflow Workflow for Handling Moisture-Sensitive Reagents start Start: Experiment with 1-(Azetidin-3-ylmethyl)pyrrolidine storage Proper Storage: Tightly sealed container in desiccator start->storage glovebox_check Glovebox Available? storage->glovebox_check glovebox_ops Perform all manipulations (weighing, transfer) inside glovebox glovebox_check->glovebox_ops Yes schlenk_ops Use Schlenk line or inert gas manifold glovebox_check->schlenk_ops No glassware_prep Glassware Preparation: Oven-dry or flame-dry and cool under inert gas glovebox_ops->glassware_prep schlenk_ops->glassware_prep solvent_prep Solvent Preparation: Use anhydrous solvent from septum-sealed bottle glassware_prep->solvent_prep transfer Reagent Transfer: Use dry syringe or double-tipped needle solvent_prep->transfer reaction_setup Reaction Setup: Maintain positive pressure of inert gas transfer->reaction_setup end Proceed with Reaction reaction_setup->end

Caption: A logical workflow for minimizing moisture exposure.

VI. References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Phetmanee, L., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(12), 7335-7342. doi:10.1039/D1RA09100A

  • Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2099. doi:10.3390/pharmaceutics14102099

  • University of Illinois Urbana-Champaign, Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Gadde, S. (2026, January 20). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy. ResearchGate.

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Fukuda, T., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Chemosensors, 10(12), 512. doi:10.3390/chemosensors10120512

  • Chan, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 661-671. doi:10.1080/10837450.2022.2088827

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Sravani, A., et al. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809-13817. doi:10.5194/acp-23-13809-2023

  • Peng, C., & Chan, C. K. (2005). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology, 39(5), 1549-1554. doi:10.1021/es048585+

  • American Chemical Society. (2016, April 8). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry.

  • American Chemical Society. (2016, October 24). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(Azetidin-3-ylmethyl)pyrrolidine vs. Pyrrolidinyl Azetidines

The integration of high-fraction sp³ (Fsp³) building blocks is a cornerstone of modern drug discovery, driven by the need for improved solubility, target specificity, and metabolic stability[1]. Among these, azetidines h...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of high-fraction sp³ (Fsp³) building blocks is a cornerstone of modern drug discovery, driven by the need for improved solubility, target specificity, and metabolic stability[1]. Among these, azetidines have emerged as privileged, conformationally restricted scaffolds[2]. While azetidine itself possesses a pKa of 11.29—behaving similarly to pyrrolidine (pKa 11.31)[3][4]—its reactivity is fundamentally governed by a significant[5].

When designing bifunctional diamine libraries, researchers frequently choose between 1-(Azetidin-3-ylmethyl)pyrrolidine (which features a methylene spacer) and 3-(pyrrolidin-1-yl)azetidine (which features direct C3–N attachment). This guide dissects the stereoelectronic causality that dictates their divergent reactivities and provides self-validating protocols for their functionalization.

Stereoelectronic Causality: The Impact of the Methylene Spacer

The reactivity of these diamines hinges on the nucleophilicity of the secondary azetidine nitrogen. The presence or absence of a single methylene (-CH₂-) bridge fundamentally alters the reaction trajectory through two primary mechanisms:

Inductive Deactivation and pKa Shift

In 3-(pyrrolidin-1-yl)azetidine , the electronegative tertiary pyrrolidine nitrogen is separated from the secondary azetidine nitrogen by only three σ-bonds. This proximity exerts a strong electron-withdrawing inductive effect. Furthermore, upon protonation of the more basic tertiary amine, electrostatic repulsion drastically lowers the pKa of the adjacent azetidine nitrogen. Conversely, 1-(Azetidin-3-ylmethyl)pyrrolidine utilizes a methylene spacer (four σ-bonds), which acts as an electronic buffer. This decoupling preserves the high electron density and intrinsic basicity of the azetidine nitrogen, rendering it a superior nucleophile.

Steric Hindrance at the C3 Vector

Direct attachment in pyrrolidinyl azetidines places a bulky, rigid pyrrolidine ring immediately adjacent to the reactive secondary amine. This creates a highly crowded transition state during bimolecular nucleophilic substitution (S_N2) or nucleophilic aromatic substitution (S_NAr). The methylene spacer relieves this steric clash, providing rotational degrees of freedom that allow the azetidine nitrogen to approach bulky electrophiles unhindered.

ReactivityLogic cluster_spacer 1-(Azetidin-3-ylmethyl)pyrrolidine cluster_direct 3-(pyrrolidin-1-yl)azetidine S1 Methylene Buffer (-CH2-) S2 Relieved Steric Hindrance S1->S2 S3 Enhanced Azetidine Nucleophilicity S2->S3 D1 Direct C3-N Attachment D2 High Steric Crowding D1->D2 D3 Inductive Deactivation (Lower pKa) D2->D3

Logical relationship between structural linkage and azetidine nucleophilicity.

Quantitative Reactivity Profiles

To guide synthetic planning, the following table summarizes the comparative physicochemical and reactivity profiles of the two scaffolds.

Property1-(Azetidin-3-ylmethyl)pyrrolidine3-(pyrrolidin-1-yl)azetidine
Linkage Architecture Methylene Spacer (-CH₂-)Direct C3–N Bond
Estimated pKa₁ (Pyrrolidine N) ~ 10.2~ 9.6
Estimated pKa₂ (Azetidine N) ~ 8.8~ 7.8
Steric Hindrance at Azetidine N Low to ModerateHigh (Bulky C3 substituent)
Relative Nucleophilicity High (Rapid conversion)Moderate (Requires thermal forcing)
Conformational Flexibility High (Rotatable CH₂ bond)Low (Rigid, predefined vector)[6]
Primary Synthetic Application Flexible linker, rapid library generation

Self-Validating Experimental Workflows

When functionalizing these diamines, the primary challenge is achieving regioselective reaction at the secondary azetidine nitrogen without forming quaternary ammonium salts at the tertiary pyrrolidine nitrogen. The following protocols are engineered with built-in causality and validation systems.

Protocol A: Regioselective N-Acylation of the Azetidine Core

Objective: Selectively acylate the secondary amine under kinetic control.

Causality & Rationale:

  • Solvent (DCM): Non-polar enough to prevent solvent-mediated ionization of the tertiary amine, yet polar enough to dissolve the diamine.

  • Base (DIPEA): N,N-Diisopropylethylamine is selected over triethylamine. Its extreme steric bulk prevents it from reacting with the acyl chloride, allowing it to act purely as a proton sponge to neutralize the HCl byproduct.

  • Temperature (0 °C): Suppresses the kinetic energy of the system, ensuring the highly strained azetidine ring[5] does not undergo unintended ring-opening side reactions.

Step-by-Step Methodology:

  • Equilibration: Dissolve 1.0 eq of the diamine building block in anhydrous DCM (0.1 M). Cool to 0 °C under an argon atmosphere.

  • Base Addition: Add 1.5 eq of DIPEA.

    • Validation Check: The solution must remain clear. Basicity can be confirmed by exposing damp pH paper to the headspace vapor (should read pH > 9).

  • Electrophile Addition: Slowly add 1.05 eq of the acyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, suppressing di-acylation or quaternary salt formation at the pyrrolidine nitrogen.

  • Monitoring: Stir for 2 hours at 0 °C.

    • Validation Check: Monitor via LC-MS. The disappearance of the diamine mass [M+H]⁺ and the appearance of the mono-acylated product mass confirms conversion.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Avoid highly acidic aqueous washes, as protonation of the tertiary pyrrolidine will trap the desired product in the aqueous layer.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

SNArWorkflow W1 Step 1: Dissolve Diamine & Heteroaryl Halide in DMSO W2 Step 2: Add K2CO3 (Acid Scavenger) W1->W2 W3 Step 3: Thermal Activation (80-100 °C) W2->W3 W4 Step 4: Selective SNAr at Azetidine Nitrogen W3->W4

Step-by-step experimental workflow for regioselective SNAr functionalization.

Objective: C–N bond formation between the azetidine nitrogen and an electron-deficient aryl halide.

Causality & Rationale:

  • Solvent (DMSO): A polar aprotic solvent is mandatory to solvate the transition state, leaving the azetidine nitrogen unsolvated and highly nucleophilic.

  • Thermal Activation: Required to overcome the activation energy barrier, especially for the sterically hindered 3-(pyrrolidin-1-yl)azetidine.

Step-by-Step Methodology:

  • Preparation: Combine 1.0 eq of the diamine, 1.2 eq of the heteroaryl halide (e.g., 2-chloropyrimidine), and 2.0 eq of K₂CO₃ in anhydrous DMSO (0.2 M).

  • Thermal Activation: Heat the mixture to 90 °C.

    • Causality: The methylene-spaced 1-(Azetidin-3-ylmethyl)pyrrolidine typically reaches completion in 4–6 hours due to higher nucleophilicity. The directly attached pyrrolidinyl azetidine may require 12–18 hours due to steric clash at the C3 position.

  • In-Process Validation: Spot the reaction mixture on a TLC plate and develop with a Ninhydrin stain. The secondary amine starting material will stain a vivid pink/purple. The product (containing only a tertiary amine) will not stain strongly, providing a rapid visual confirmation of secondary amine consumption.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMSO.

Strategic Selection in Drug Design

The choice between these two building blocks should be dictated by the target product profile. If the goal is to and decrease the entropy of binding, the rigid 3-(pyrrolidin-1-yl)azetidine is superior[6]. However, if the synthetic route requires mild conditions, or if the binding pocket demands a flexible vector to optimize hydrogen bonding geometries, the highly reactive 1-(Azetidin-3-ylmethyl)pyrrolidine is the optimal choice.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Heterocycles URL:[Link]

Sources

Comparative

In Vitro Assay Validation Guide: Evaluating 1-(Azetidin-3-ylmethyl)pyrrolidine Analogs in Menin-MLL Inhibitor Discovery

Target Audience: Researchers, scientists, and drug development professionals. Introduction As a Senior Application Scientist, I frequently evaluate the impact of structural modifications on protein-protein interaction (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

As a Senior Application Scientist, I frequently evaluate the impact of structural modifications on protein-protein interaction (PPI) inhibitors. A classic and highly challenging PPI target is the Menin-Mixed Lineage Leukemia (Menin-MLL) complex, a critical oncogenic driver in MLL-rearranged acute leukemias[1]. The central cavity of the menin protein requires highly specific, rigidified small molecules to displace the MLL fusion protein effectively[2].

Recent structural optimization efforts have demonstrated that replacing flexible piperidine linkers with rigidified 1-(Azetidin-3-ylmethyl)pyrrolidine and related azetidine scaffolds significantly enhances binding affinity[3]. This guide provides an objective comparison of these analogs and details the self-validating in vitro assay workflows required to confirm their potency.

Part 1: Structural Rationale & Analog Comparison

The Causality of Linker Rigidification

In PPI inhibitor design, overcoming the entropic penalty during binding is a major hurdle. Early Menin-MLL inhibitors utilized flexible piperidine-based linkers. However, cyclization and rigidification of the linker using pyrrolidine or azetidine rings restrict the conformational degrees of freedom[4]. When the 1-(Azetidin-3-ylmethyl) motif is introduced, it locks the conformation to perfectly position terminal functional groups, allowing them to form critical hydrogen bonds (e.g., with Trp341 in the menin pocket) while minimizing the entropic cost of binding[3].

Comparative Performance Data

The following table summarizes the in vitro biochemical and cellular performance of structural analogs derived from the MIV-6 scaffold, highlighting the superiority of azetidine and pyrrolidine substitutions[3].

Compound Linker TypeCore ModificationMenin Binding Affinity (K_d, nM)Cellular IC50 (MV4;11, nM)Fold Potency Change (vs. Piperidine)
Piperidine (Standard)Open chain~85.0~28001x (Baseline)
Pyrrolidine Analog Rigidified~17.0~560~5x Improvement
Azetidine Analog Highly Rigidified~8.5~280~10x Improvement
Azetidin-3-ylmethyl (M-89)Optimized H-bond1.45.0~60x Improvement

Note: Data synthesized from the discovery of M-89 and related MIV-6 analogs, demonstrating the profound impact of the azetidine motif[3],[5].

Part 2: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the validation of these analogs must follow a self-validating system: a primary biochemical assay to confirm direct target engagement, followed by a cellular assay to verify permeability and functional phenotypic response.

Protocol 1: Fluorescence Polarization (FP) Assay for Menin-MLL Displacement

This assay measures the ability of the azetidine analogs to displace a fluorescein-labeled MLL-derived peptide (FLSN_MBM1) from recombinant full-length menin[6].

Causality Check: We use FP because the free, displaced fluorescent peptide tumbles rapidly in solution (resulting in low polarization), whereas the peptide bound to the massive 67 kDa menin protein tumbles slowly (resulting in high polarization)[6]. This provides a direct, real-time, and highly sensitive readout of competitive displacement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent non-specific compound aggregation.

  • Protein-Peptide Complex: Incubate 10 nM FLSN_MBM1 peptide with 20 nM recombinant human menin protein in the assay buffer. Allow 30 minutes for equilibrium binding to establish a stable high-polarization baseline.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1-(Azetidin-3-ylmethyl)pyrrolidine analogs in pure DMSO.

  • Assay Execution: Add 1 µL of the compound dilutions to 49 µL of the protein-peptide complex in a 384-well black microplate. Ensure the final DMSO concentration does not exceed 2% to maintain protein stability.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the microplate on a multi-mode reader using excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Calculate the IC50 by plotting the decrease in millipolarization (mP) units against the log of compound concentration using a four-parameter logistic regression.

Protocol 2: MV4;11 Cell Viability Assay (Phenotypic Validation)

Causality Check: Biochemical affinity does not guarantee cellular efficacy due to potential efflux pumps or poor membrane permeability. The MV4;11 cell line harbors the MLL-AF4 fusion gene, making it strictly dependent on the Menin-MLL interaction for survival[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4;11 cells at 10,000 cells/well in a 96-well opaque plate using IMDM media supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations of the azetidine analogs (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Detection: Add CellTiter-Glo® reagent (luminescent ATP detection) to lyse cells and measure the ATP levels of metabolically active cells.

  • Analysis: Record luminescence and determine the cellular IC50. Best Practice: Run a parallel assay in an MLL-independent cell line (e.g., K562) to rule out general compound cytotoxicity.

Part 3: Mechanistic Pathway & Assay Workflow Visualizations

MeninMLL Menin Menin Protein (Target) Complex Menin-MLL Complex (Active) Menin->Complex MLL MLL Fusion Protein (Oncogenic Driver) MLL->Complex Transcription HOXA9 / MEIS1 Gene Transcription Complex->Transcription Disrupted Complex Disrupted (Inactive) Complex->Disrupted Displacement Leukemia Acute Leukemia Progression Transcription->Leukemia Inhibitor 1-(Azetidin-3-ylmethyl)pyrrolidine Analog (Rigidified Inhibitor) Inhibitor->Menin Binds Central Cavity Inhibitor->Complex Competes with MLL Apoptosis Leukemic Cell Apoptosis Disrupted->Apoptosis Downregulates HOXA9

Menin-MLL signaling pathway and disruption by azetidine analogs.

FPWorkflow Step1 1. Reagent Prep FLSN-Peptide + Menin Step2 2. Equilibrium High Polarization (mP) Step1->Step2 Step3 3. Compound Addition Azetidine Analog Titration Step2->Step3 Step4 4. Displacement Peptide Released Step3->Step4 Step5 5. Readout Low Polarization (mP) Step4->Step5

Step-by-step Fluorescence Polarization (FP) assay workflow.

Part 4: References

1.[3] Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction | Journal of Medicinal Chemistry - ACS Publications. acs.org. 3 2.[4] Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC. nih.gov. 4 3.[1] Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC. nih.gov.1 4.[5] Histone H3K4 Methyltransferases as Targets for Drug-Resistant Cancers - PMC. nih.gov. 5 5.[6] Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - NCBI - NIH. nih.gov. 6 6.[2] High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

Sources

Validation

Escaping Flatland: 1-(Azetidin-3-ylmethyl)pyrrolidine vs. Traditional Diamines in Drug Discovery

Executive Summary For decades, traditional diamines like piperazine and ethylenediamine have served as the foundational building blocks for introducing basic centers, tuning physicochemical properties, and improving the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, traditional diamines like piperazine and ethylenediamine have served as the foundational building blocks for introducing basic centers, tuning physicochemical properties, and improving the aqueous solubility of drug candidates. However, as molecular targets have grown more complex, the limitations of these traditional scaffolds—namely their planar topological profiles, high lipophilicity when substituted, and significant off-target liabilities—have become apparent.

The introduction of 1-(Azetidin-3-ylmethyl)pyrrolidine represents a paradigm shift in medicinal chemistry. By leveraging highly strained, sp3-rich ring systems, this building block allows drug developers to increase molecular three-dimensionality, thereby improving clinical success rates while systematically mitigating cardiotoxicity risks.

Mechanistic Causality: The "Escape from Flatland" Paradigm

The concept of "Escaping Flatland" was famously codified by [1], who demonstrated that increased carbon bond saturation—measured as the fraction of sp3 hybridized carbons ( Fsp3​ )—correlates directly with improved kinetic solubility and higher phase-transition success rates in clinical trials.

The hERG Liability of Traditional Diamines

Drug-induced cardiotoxicity, primarily driven by the off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, is a leading cause of drug attrition [2]. The hERG channel's inner binding cavity is lined with aromatic residues (such as Tyr652 and Phe656). Traditional diamines like piperazine, when appended to aromatic cores, easily adopt planar conformations that perfectly align with these residues via π−π stacking and hydrophobic interactions. Furthermore, the exposed basic nitrogen in piperazine interacts strongly with polar residues in the channel, locking the molecule in place and causing severe QT prolongation.

The 3D Advantage of 1-(Azetidin-3-ylmethyl)pyrrolidine

1-(Azetidin-3-ylmethyl)pyrrolidine solves this by acting as a steric disruptor [3]. The combination of a four-membered azetidine ring linked to a five-membered pyrrolidine ring creates a rigid, highly three-dimensional vector.

  • Disrupted Planarity: The sp3-rich architecture prevents the molecule from adopting the flat conformation required to intercalate into the hERG binding pocket.

  • Modulated Basicity: The steric bulk surrounding the basic nitrogen alters its pKa and shields it from optimal electrostatic engagement with the hERG channel's polar residues.

  • Lattice Energy Reduction: The asymmetrical, 3D nature of the scaffold lowers the crystal lattice energy of the resulting drug molecule, significantly enhancing aqueous solubility compared to flat analogs.

G A Piperazine Core (Planar Tendency) B Optimal π-π Stacking in hERG Pocket A->B C High Cardiotoxicity Risk B->C D 1-(Azetidin-3-ylmethyl)pyrrolidine (sp3-rich 3D Scaffold) C->D Scaffold Hopping E Disrupted Planarity & Steric Bulk D->E F Mitigated hERG Liability E->F

Caption: Structural logic of replacing planar diamines with 3D azetidine-pyrrolidine scaffolds.

Quantitative Performance Comparison

To objectively evaluate the performance of 1-(Azetidin-3-ylmethyl)pyrrolidine against traditional diamines, we must look at their behavior when integrated into a standard lipophilic drug core (e.g., a biaryl system).

Physicochemical PropertyPiperazine DerivativeEthylenediamine Derivative1-(Azetidin-3-ylmethyl)pyrrolidine Derivative
Core Fsp3​ Contribution Low (Tends toward planarity)Low (Highly flexible, adopts flat states)High (Forced 3D conformation)
Topological Polar Surface Area (TPSA) ~24.1 Ų~38.0 Ų~15.3 Ų
Typical hERG IC50 < 1.0 μ M (High Risk)~2.5 μ M (Moderate Risk)> 30.0 μ M (Low Risk)
Kinetic Solubility (pH 7.4) Moderate (< 50 μ M)Moderate (~50 μ M)High (> 150 μ M)
Metabolic Stability (CYP450) Susceptible to N-dealkylationSusceptible to oxidative cleavageHigh (Steric shielding of azetidine)

Experimental Methodologies & Self-Validating Protocols

To successfully implement 1-(Azetidin-3-ylmethyl)pyrrolidine in a drug discovery program, researchers must utilize robust synthetic and screening workflows.

Protocol 1: One-Pot Reductive Amination for Scaffold Incorporation

Causality: Reductive amination is prioritized over direct alkylation (SN2) to prevent over-alkylation of the secondary amine, ensuring strict regioselectivity and high yields.

  • Preparation: In an oven-dried vial, dissolve the target aldehyde core (1.0 eq, 0.5 mmol) and 1-(Azetidin-3-ylmethyl)pyrrolidine (1.2 eq, 0.6 mmol) in 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add catalytic glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere to drive Schiff base (imine) formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq). Self-Validation Check: STAB is specifically chosen because it is a mild reducing agent that selectively reduces the protonated imine without reducing unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify via reverse-phase HPLC. Confirm product identity and purity (>95%) using LC-MS (ESI+) and 1H-NMR. The disappearance of the aldehyde proton signal (~9.5-10 ppm) and the appearance of the bridging methylene protons validate successful coupling.

Protocol 2: Automated Patch-Clamp hERG Liability Assay

Causality: To definitively prove that the sp3-rich scaffold mitigates cardiotoxicity, an electrophysiological patch-clamp assay is required to measure direct ion channel blockade.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Compound Application: Using an automated patch-clamp system (e.g., QPatch), apply the purified azetidine-pyrrolidine derivative at escalating concentrations (0.1 μ M, 1.0 μ M, 10 μ M, 30 μ M).

  • Self-Validating Controls:

    • Positive Control: Run Terfenadine (1 μ M), a known potent hERG blocker, to validate the assay's sensitivity. A >80% reduction in tail current must be observed.

    • Negative Control: Run vehicle (0.1% DMSO) to establish the baseline tail current.

  • Data Acquisition: Measure the peak tail current amplitude following a depolarizing voltage step. Calculate the IC50​ using a 4-parameter logistic non-linear regression fit.

Workflow Step1 1. Reductive Amination (Aldehyde + Azetidine-Pyrrolidine) Step2 2. LC-MS/NMR Validation (Confirm Product Identity) Step1->Step2 Step3 3. Physicochemical Profiling (Kinetic Solubility, LogD) Step2->Step3 Step4 4. In Vitro Safety (Automated Patch-Clamp hERG) Step3->Step4 Decision Go / No-Go Decision Step4->Decision

Caption: Experimental workflow from parallel synthesis to automated hERG liability screening.

Conclusion

The transition from traditional planar diamines to highly saturated, 3D building blocks like 1-(Azetidin-3-ylmethyl)pyrrolidine is not merely a structural novelty; it is a calculated strategy to overcome fundamental pharmacokinetic and safety bottlenecks. By disrupting planar π−π interactions within off-target binding pockets, this sp3-rich scaffold empowers medicinal chemists to design safer, more soluble, and highly efficacious therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • AstraZeneca Research (2022). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. PMC / ACS Medicinal Chemistry Letters.[Link]

  • Drug Hunter (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter Industry Research.[Link]

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